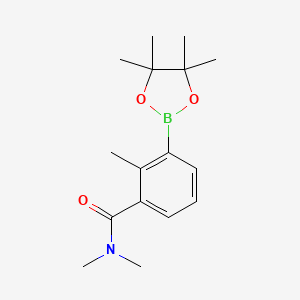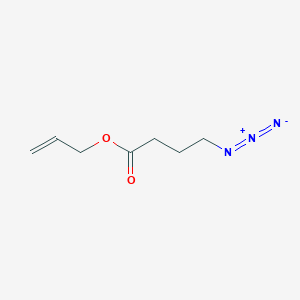
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine has several scientific research applications, including:
Pharmaceuticals: This compound is investigated for its potential as a drug candidate due to its unique chemical structure and biological activity. It may act as an antagonist or agonist for specific receptors in the body, making it useful in the development of new medications.
Organic Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it valuable for creating new chemical entities.
Material Science: The compound’s properties, such as stability and reactivity, make it suitable for use in the development of new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine involves its interaction with molecular targets in the body. The compound may bind to specific receptors, such as dopamine or serotonin receptors, and modulate their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:
1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine: This compound is a pyrrolidine derivative with similar chemical properties but different biological activity.
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine: This compound has a methyl group instead of difluoropiperidine, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific research applications.
Propriétés
IUPAC Name |
1-[3-(4-bromo-2-fluorophenoxy)propyl]-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3NO/c15-11-2-3-13(12(16)10-11)20-9-1-6-19-7-4-14(17,18)5-8-19/h2-3,10H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUFAEJQALKZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCOC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8166692.png)

![(3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8166699.png)






